4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile
Overview
Description
4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (FHB) is a versatile chemical compound that has been widely studied for its potential applications in a variety of scientific fields. FHB is a heterocyclic compound, meaning that it contains a ring of atoms with at least one atom being a different element than the others. FHB is a colorless, odorless, crystalline solid that is soluble in both organic and aqueous solvents. It has a melting point of 75-77°C and a boiling point of 227-229°C.
Scientific Research Applications
Polymer Chemistry and Material Science
4-Fluorobenzoyl chloride serves as a valuable building block in polymer chemistry. Here’s how:
Polyphenylene Ether Synthesis: It participates in the synthesis of polyphenylene ether (PPE), a high-performance engineering plastic. PPE exhibits excellent thermal stability, flame resistance, and mechanical properties. Researchers use 4-fluorobenzoyl chloride to introduce specific functional groups into the polymer backbone, enhancing its properties .
properties
IUPAC Name |
4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOCLIOVHKLEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449334 | |
Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
260371-16-2 | |
Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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